molecular formula C16H21N3OS B2882595 2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 2058730-14-4

2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No.: B2882595
CAS No.: 2058730-14-4
M. Wt: 303.42
InChI Key: QMLMLPJHQORKJR-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a synthetic organic compound provided for non-human research applications. This product is supplied with a minimum purity of 90% and is strictly for research use only; it is not intended for diagnostic, therapeutic, or any personal use. The compound is characterized by a complex molecular structure that includes a tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core, a bicyclic system containing both nitrogen and epimine functional groups, which is further functionalized with a cyclopentylthio-substituted ethanone moiety [ ]. Its molecular formula is C 16 H 21 N 3 OS, and it has a molecular weight of 303.4 g/mol [ ]. The (5R,8S) stereochemical designation indicates the specific three-dimensional configuration of the epimine bridge, which may be critical for its interaction with biological targets [ ]. The compound's structure can also be systematically named as 2-cyclopentylsulfanyl-1-{4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-trien-12-yl}ethan-1-one [ ]. As a reference standard or building block in medicinal chemistry, this compound is valuable for high-throughput screening, in vitro assay development, and investigating structure-activity relationships (SAR). Researchers can procure this chemical from various suppliers, with availability in quantities ranging from micromoles to 50mg [ ]. For comprehensive quality assurance, analytical data including HPLC and mass spectrometry for each batch is available upon request.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c20-16(9-21-12-3-1-2-4-12)19-11-5-6-15(19)13-8-17-10-18-14(13)7-11/h8,10-12,15H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLMLPJHQORKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone typically involves a multi-step process starting with the construction of the cyclohepta[d]pyrimidin ring. This is often achieved through cyclization reactions involving intermediate compounds. The cyclopentylthio group is then introduced via a substitution reaction, which requires specific reaction conditions such as controlled temperature and the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production methods would involve optimization of the synthetic route to ensure maximum yield and purity of the final product. This may include continuous flow reactions, which allow better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones when reacted with oxidizing agents.

  • Reduction: Reduction reactions might involve the cyclohepta[d]pyrimidin ring or the ethanone group, often leading to alcohols or amines.

  • Substitution: Substitution reactions, especially involving the cyclopentylthio group, are common. Typical reagents include halogenating agents or nucleophiles.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as hydrogen peroxide or mCPBA.

  • Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

  • Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile, depending on the specific reaction requirements.

Major Products: The major products formed from these reactions vary, but typically include oxidized or reduced derivatives of the original compound, or substituted products with different functional groups replacing the cyclopentylthio group.

Scientific Research Applications

2-(Cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone finds applications in:

  • Chemistry: As a key intermediate in the synthesis of more complex molecules and potential catalysts.

  • Biology: For studying enzyme interactions and receptor binding due to its unique structural features.

  • Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound largely depends on its interaction with specific molecular targets. In biological systems, it might interact with enzymes or receptors, altering their function by either inhibiting or activating them. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their structure and activity.

Comparison with Similar Compounds

Research Implications and Limitations

  • Metabolic Stability : The cyclopentylthio group in the target compound may confer resistance to oxidative metabolism compared to methyl or thiazole substituents.
  • Data Gaps : Experimental data for the target compound (e.g., solubility, binding affinity) are absent in the provided evidence, necessitating further studies.
  • Synthetic Challenges: The bicyclic epiminocycloheptapyrimidine core likely requires complex stereocontrolled synthesis, contrasting with simpler analogs like Compound B.

Q & A

Q. What are the established synthetic routes for this compound, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step reactions, such as 1,3-dipolar cycloaddition or nucleophilic substitution, to assemble the cyclopentylthio and epiminocycloheptapyrimidine moieties. For example:

  • Step 1 : Formation of the azomethine ylide intermediate via condensation of substituted benzylamines with hydrazonoyl chlorides under reflux in ethanol .
  • Step 2 : Stereochemical control is achieved using chiral auxiliaries or catalysts (e.g., triethylamine) to direct the cycloaddition reaction, ensuring the desired (5R,8S) configuration .
  • Step 3 : Purification via slow evaporation of ethanolic solutions yields crystalline products suitable for X-ray analysis .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • X-ray crystallography : Essential for resolving stereochemistry and verifying the fused cycloheptapyrimidine framework. Crystals are grown via slow evaporation and analyzed for unit cell parameters .
  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 2D techniques (e.g., COSY, HSQC) to assign signals for the cyclopentylthio (δ ~2.5–3.5 ppm) and pyrimidine protons (δ ~7.5–8.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., m/z 361.0 [M+H]+^+) and purity (>95%) using reverse-phase chromatography .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; static-free equipment is recommended due to flammability concerns .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?

  • Reproducibility checks : Standardize reaction conditions (solvent, temperature, catalyst loading) across labs. For example, discrepancies in cycloaddition yields (72% vs. lower values) may arise from variations in reflux duration or solvent purity .
  • Analytical validation : Cross-validate purity using orthogonal methods (e.g., HPLC vs. 1H^1H-NMR integration) to detect unaccounted impurities .
  • Data sharing : Publish raw crystallographic data (e.g., CIF files) to allow independent verification of structural claims .

Q. What in vitro/in vivo models are suitable for evaluating biological activity?

  • Target identification : Screen against kinase or GPCR assays due to structural similarity to triazoline derivatives with reported activity .
  • Cell-based assays : Use HEK293 or CHO cells transfected with target receptors to measure cAMP or calcium signaling .
  • Toxicology : Assess metabolic stability in liver microsomes and acute toxicity in rodent models (e.g., LD50_{50}) .

Q. How can computational methods predict reactivity or biological interactions?

  • DFT calculations : Model transition states of cycloaddition reactions to optimize stereoselectivity .
  • Molecular docking : Simulate binding to protein targets (e.g., cyclooxygenase-2) using PubChem’s 3D conformer database .
  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions to prioritize synthetic analogs .

Q. What theoretical frameworks guide mechanistic studies of this compound?

  • Pharmacophore modeling : Map the cyclopentylthio and pyrimidine groups as essential for target binding, informed by structure-activity relationships (SAR) of similar epiminocyclohepta derivatives .
  • Systems biology : Integrate omics data (e.g., transcriptomics) to identify downstream signaling pathways affected by the compound .
  • Kinetic analysis : Apply Michaelis-Menten or Hill equations to enzyme inhibition assays, correlating IC50_{50} values with structural modifications .

Methodological Challenges and Solutions

Challenge Solution Reference
Low synthetic yield in cycloadditionOptimize dipolarophile concentration and reaction time
Ambiguous NMR assignmentsUse 15N^{15}N-labeling or NOESY for pyrimidine protons
Poor solubility in bioassaysDerivatize with polar groups (e.g., hydroxyl) or use DMSO as co-solvent

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